molecular formula C13H17BN2O2 B1376651 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 934426-22-9

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1376651
CAS No.: 934426-22-9
M. Wt: 244.1 g/mol
InChI Key: JWCNIIZUTIYXTL-UHFFFAOYSA-N
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Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that contains a boronic acid derivative and an amino group attached to a benzene ring. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable boronic esters.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 2-amino-5-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts.

Types of Reactions:

  • Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding carboxylic acid and reduction to form the corresponding amine.

  • Substitution Reactions: The boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Bases: Potassium phosphate, sodium carbonate, and cesium fluoride are often used.

  • Solvents: Common solvents include toluene, THF, and water.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

Biochemical Analysis

Biochemical Properties

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The boronic ester group can form covalent bonds with active site residues in enzymes, leading to inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in maximal efficacy without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s boronic ester group can also participate in redox reactions, influencing cellular redox states .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals. Biology: It is used in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging and diagnostic purposes. Medicine: The compound is used in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases. Industry: It is used in the production of materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

  • 2-Aminopyridine-5-boronic acid pinacol ester: Another boronic acid derivative with similar applications.

Uniqueness: The uniqueness of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its stability and versatility in cross-coupling reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCNIIZUTIYXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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